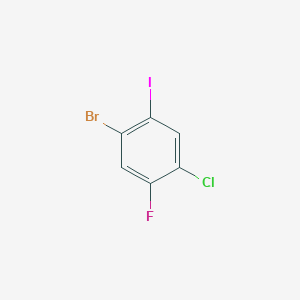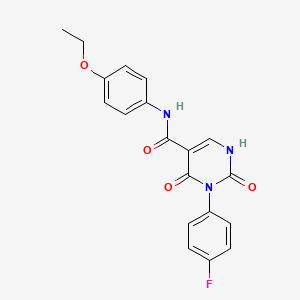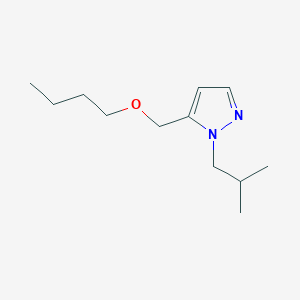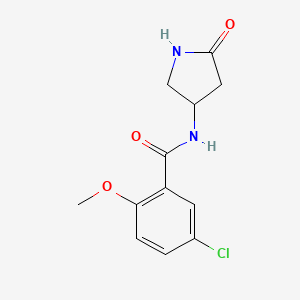
1-Bromo-4-chloro-5-fluoro-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
1-Bromo-4-chloro-5-fluoro-2-iodobenzene can be synthesized through various methods, including electrophilic aromatic substitution, organometallic reactions, and palladium-catalyzed cross-coupling reactions.Molecular Structure Analysis
The molecular formula of this compound is C6H2BrClFI. The InChI code is 1S/C6H2BrClFI/c7-3-1-4 (8)5 (9)2-6 (3)10/h1-2H .Chemical Reactions Analysis
The compound is highly reactive and exhibits excellent thermal stability. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a pale-yellow crystalline solid substance with a molar mass of 335.34 g/mol. It is insoluble in water but soluble in organic solvents, including DMSO and DMF. It has a melting point of approximately 126-129 ℃.科学的研究の応用
Vibrational Spectra Analysis
The vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have been explored using mass-analyzed threshold ionization spectrometry. This study provides insights into the electronic states and vibrational bands of these compounds, offering valuable information for the understanding of 1-Bromo-4-chloro-5-fluoro-2-iodobenzene in similar contexts (Kwon, Kim & Kim, 2002).
Electrochemical Fluorination
Research on the electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-4-fluorobenzene, highlights the mechanisms and side-reactions involved in such processes. This study is crucial for understanding the chemical transformations of this compound in electrochemical environments (Horio et al., 1996).
SNAr Reactions in Solvents
The SNAr reactions of various halobenzenes, including 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes, have been analyzed to understand the influence of steric and electronic effects. This research is significant for predicting the reactivity of this compound in similar substitution reactions (Onyido & Hirst, 1991).
Radiolysis Studies
Studies on the radiolysis of dihalobenzenes, including 1-bromo- and 1-chloro-iodobenzene, provide insights into the formation of halide ions and the interaction of radicals with halobenzenes. This research is relevant to understanding the radiation chemistry of this compound (Naik & Mohan, 2005).
Complex Formation with Cyclodextrins
Research on the complex formation of cyclodextrin with halobenzenes, including fluoro-, chloro-, bromo-, and iodobenzene, in aqueous medium sheds light on the interactions involving this compound with similar molecules in aqueous environments (Takuma, Deguchi & Sanemasa, 1990).
Halogenation Processes
Studies on the ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts provide a framework for understanding the chemical behavior and potential transformations of this compound under similar conditions (Bovonsombat & Mcnelis, 1993).
Sonolysis Studies
The sonolysis of monohalogenated benzenes, including fluoro-, chloro-, bromo-, and iodobenzene, provides insights into the degradation mechanisms and products. This research is important for understanding the environmental fate and breakdown pathways of this compound (Drijvers, Van Langenhove & Herrygers, 2000).
Photoreactions with Cyclopentene
Research on the photoreactions of halogenobenzenes, including chloro-, bromo-, and iodo-benzenes, with cyclopentene, informs on the possible photoreactive behavior of this compound (Bryce-smith, Dadson & Gilbert, 1980).
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with the skin, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-5(9)4(8)2-6(3)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJINSLCFCXWQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)
![Methyl 2-chlorobenzo[d]oxazole-7-carboxylate](/img/structure/B2630914.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2630917.png)
![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)


![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)


![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)
![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)
![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)